molecular formula C11H19NO9 B051120 O-sialic acid CAS No. 114942-08-4

O-sialic acid

Cat. No. B051120
CAS RN: 114942-08-4
M. Wt: 309.27 g/mol
InChI Key: SQVRNKJHWKZAKO-YRMXFSIDSA-N
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Description

O-sialic acid, also known as N-acetylneuraminic acid, is a nine-carbon acidic sugar that is widely distributed in nature. It is a key component of many glycoproteins and glycolipids, and plays an important role in various physiological processes. O-sialic acid has been the subject of extensive research due to its potential applications in medicine, biotechnology, and food science.

Scientific Research Applications

Biomarker in Alcoholism Research

O-sialic acid, specifically the Sialic Acid Index of Plasma Apolipoprotein J (SIJ), has been identified as a viable marker for chronic alcohol consumption. This finding was part of a symposium on emerging biomarkers in alcoholism research, highlighting its potential application in monitoring alcohol use disorders (Wurst et al., 2005).

Role in Biological and Pathological Processes

O-sialic acid plays significant roles in biological, pathological, and immunological processes. Advances in chemical and chemoenzymatic synthesis have facilitated research in this area, enabling a better understanding of sialic acid's biological and pathological importance, potentially leading to therapeutic developments (Chen & Varki, 2010).

Fundamental Roles in Organism Development

O-acetylated sialic acids, derivatives of neuraminic acid, play fundamental roles in organism development, immune system regulation, cancer processes, and other biological and pathophysiological events. This highlights its significance in diverse scientific research fields (Schauer et al., 2001).

Regulator of Molecular and Cellular Interactions

Sialic acids, including O-sialic acid, are crucial function modulators in cell biology and pathology. They influence animal cells and their interactions with microorganisms, playing roles in immunoregulation, embryogenesis, and neuronal growth and function (Schauer, 2009).

Associated with Cancer, Autoimmunity, and Infection

Recent studies associate sialic acid O-acetylation with cancer, autoimmunity, and infection, underscoring its relevance in understanding and possibly treating these conditions (Visser et al., 2021).

Improvement of Cognitive Abilities

In animal studies, sialic acids have been shown to improve cognitive abilities, highlighting their potential application in brain and cognitive research (Oliveros et al., 2018).

Production and Therapeutic Applications

O-sialic acid is crucial in glycoprotein serum half-life and immunogenicity, with implications in antiviral therapeutics and cancer diagnostic imaging. Efficient fermentation routes for sialic acid production have been developed, demonstrating its importance in manufacturing and therapeutic applications (Lundgren & Boddy, 2007).

Role in Immunity

O-sialic acid plays multifarious roles in immunity, including in vertebrates and certain bacteria. It impacts immune cell responses and pathogen molecular mimicry, offering insights into immune system functioning and potential therapeutic targets (Varki & Gagneux, 2012).

Virus Pathogenesis

Specific isomers of O-acetylated sialic acid are critical determinants of virus pathogenesis, highlighting its importance in virology and potential therapeutic developments in virus-related diseases (Park, 2019).

Glycoengineering Applications

O-sialic acid is involved in glycoengineering, with applications in glycan imaging, targeting toxins to tumor cells, inhibiting pathogen binding, and altering immune cell activity. This underscores its versatility in biotechnological applications (Moons et al., 2019).

properties

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVRNKJHWKZAKO-YRMXFSIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82803-97-2
Record name α-Neuraminic acid, N-acetyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82803-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID201309514
Record name N-Acetyl-α-D-neuraminic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetyl-a-neuraminic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000773
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-Acetyl-alpha-neuraminic acid

CAS RN

21646-00-4
Record name N-Acetyl-α-D-neuraminic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21646-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Acetyl-alpha-neuraminic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-acetyl-alpha-neuraminic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03721
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Record name N-Acetyl-α-D-neuraminic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-.ALPHA.-NEURAMINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04A90EXP8V
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Record name N-Acetyl-a-neuraminic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000773
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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